2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol
Overview
Description
The compound “2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol” is a chemical compound with the molecular formula C12H8FN3O2S and a molecular weight of 277.28 g/mol1. It is soluble in DMSO1. The exact mass of the compound is 277.03211. The compound is available in the form of a solid powder1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol”. However, there are related studies on the synthesis of thiazolo[4,5-b]pyridines2. These studies might provide some insights into potential synthetic routes for this compound.Molecular Structure Analysis
The IUPAC name of the compound is 2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one1. The InChI and SMILES strings provide a textual representation of the compound’s structure1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol”. Further research or experimental data would be needed to provide a detailed analysis of its chemical reactions.Physical And Chemical Properties Analysis
The compound is a solid powder1. It is soluble in DMSO1. The exact mass of the compound is 277.03211. The compound’s complexity rating is unknown1.Scientific Research Applications
Fluorescence Applications
Carbon dots derived from organic fluorophores, similar to the structure of interest, have been identified for their high fluorescence quantum yields, expanding their application in bioimaging and sensor technologies (Lei Shi et al., 2016).
Anticancer and Neuroprotective Activities
Research has shown that derivatives of thiazolo[4,5-b]pyridine exhibit potent anticancer activity against various cancer cell lines, including those derived from the nervous system, lung carcinoma, and colon adenocarcinoma. These compounds inhibit tumor cell proliferation and migration while exerting a trophic effect in neuronal cell culture, showcasing their neuroprotective potential (W. Rzeski, J. Matysiak, & M. Kandefer-Szerszeń, 2007).
Anti-inflammatory and Antinociceptive Activities
Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory and antinociceptive properties, showing significant activities without high ulcerogenic potential (O. Alam et al., 2010).
Antimicrobial Agents
Compounds featuring the thiazolo[4,5-b]pyridine scaffold have been synthesized and screened for their antibacterial activities, indicating their potential use in developing new antimicrobial agents (A. Solankee & J. Patel, 2004).
Safety And Hazards
The compound is intended exclusively for research purposes and is not designed for human therapeutic applications or veterinary use1. The storage condition is described as dry, dark, and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)1.
Future Directions
The compound “2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol” has immense potential for scientific exploration1. Its unique properties offer a promising avenue for groundbreaking research in various scientific fields1. However, more research is needed to fully understand its properties and potential applications.
Please note that this analysis is based on the available information and may not be comprehensive. Further research and experimental data would be needed for a more detailed understanding of this compound.
properties
IUPAC Name |
2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O2S/c13-6-1-3-7(4-2-6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBNLKMLYZFWTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC3=C(S2)C(=CC(=O)N3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327068 | |
Record name | 2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID17505973 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol | |
CAS RN |
370073-65-7 | |
Record name | 2-(4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301327068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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